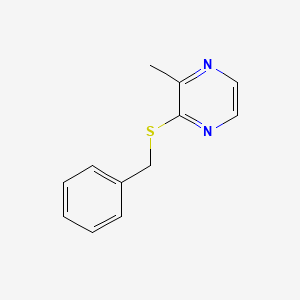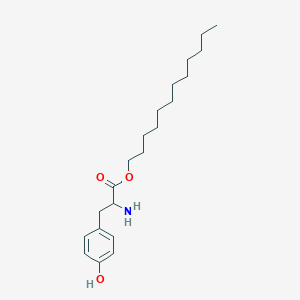
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dodecyl chain attached to the amino acid tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine with dodecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and potentially alter membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dodecyl 2-amino-3-(3,5-dihydroxyphenyl)propanoate: Contains an additional hydroxyl group, which may enhance its antioxidant properties.
Octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate: Has a longer alkyl chain, increasing its hydrophobicity and potential for use in lipid-based formulations.
Uniqueness
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups and the presence of a dodecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
84808-37-7 |
|---|---|
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)20(22)17-18-12-14-19(23)15-13-18/h12-15,20,23H,2-11,16-17,22H2,1H3 |
Clave InChI |
OUXAYARXDJUWFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


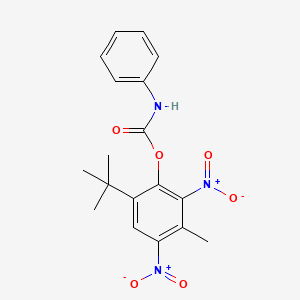
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
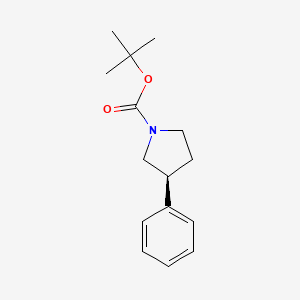
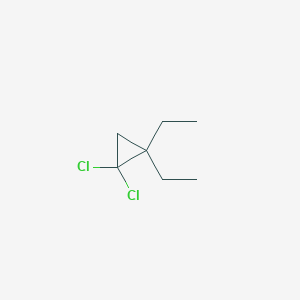
![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
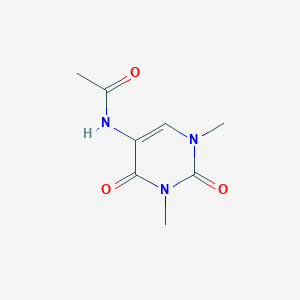
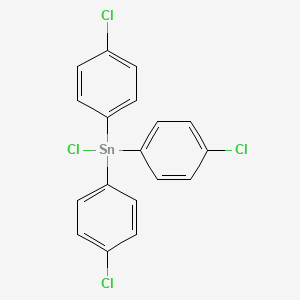
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
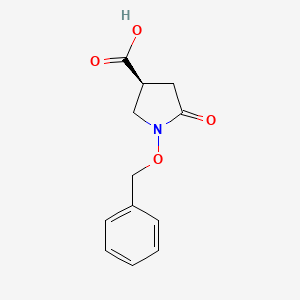
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
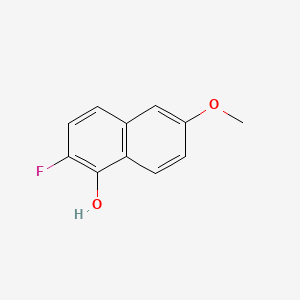
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
